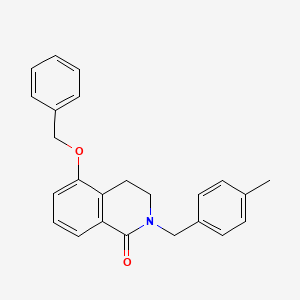

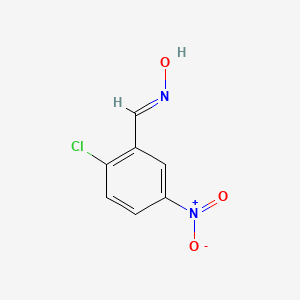

![molecular formula C8H8ClN3 B2606558 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 82703-38-6](/img/structure/B2606558.png)

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It has been used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .

Synthesis Analysis

The synthesis of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” involves several steps. An improved seven-step synthesis of this compound from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” building block .

Molecular Structure Analysis

The molecular formula of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is C6H4ClN3 . Its molecular weight is 153.57 . The InChI code is 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .

Chemical Reactions Analysis

The electrophilic fluorination of “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” was studied, culminating in a 59% conversion of the compound to “4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine” using Selectfluor .

Physical And Chemical Properties Analysis

“4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its predicted density is 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol . It is a crystalline powder that is white to tan in color .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Large-Scale Synthesis: A study by Fischer and Misun (2001) describes an efficient and ecological synthesis of a pyrrolo[2,3-d]pyrimidine derivative, which includes 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This process involves a Dakin-West reaction and demonstrates its first application on a plant scale, indicating its potential for large-scale production (Fischer & Misun, 2001).

- Improved Synthesis Methods: Zhang et al. (2018) developed an improved seven-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, showcasing an operationally simple and practical method for synthesizing this chemical building block (Zhang et al., 2018).

Biological and Pharmaceutical Applications

- Radioprotective and Antitumor Activity: Alqasoumi et al. (2009) studied novel thieno[2,3-d]pyrimidine derivatives, including a compound related to 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, for their radioprotective and antitumor activities. These compounds showed promising results in this domain (Alqasoumi et al., 2009).

- Anti-Inflammatory Activity: Mohamed, Kamel, and Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their in vivo anti-inflammatory activities, finding that some compounds exhibited significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).

Molecular and Crystallography Studies

- Cation Tautomerism and Twinning in Crystal Structures: Rajam et al. (2017) explored the crystal structures of compounds containing 4-amino-5-chloro-2,6-dimethylpyrimidine, providing insights into the molecular recognition processes that are crucial for targeted drug action (Rajam et al., 2017).

Miscellaneous Applications

- Microwave-Assisted Synthesis: Naidu and Bhuyan (2014) reported a microwave-assisted synthesis method for 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, offering a green and economical approach to synthesizing various pyrrolo[2,3-d]pyrimidine derivatives (Naidu & Bhuyan, 2014).

Safety And Hazards

The safety information available indicates that “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is classified under GHS06 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Direcciones Futuras

While specific future directions for “4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results, it is noted that this compound is a practical building block in the synthesis of many JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases , suggesting potential future directions in these areas.

Propiedades

IUPAC Name |

4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPXBSOUBMECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=NC=N2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

82703-38-6 | |

| Record name | 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

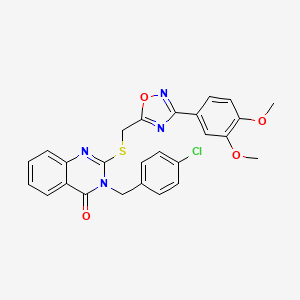

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)

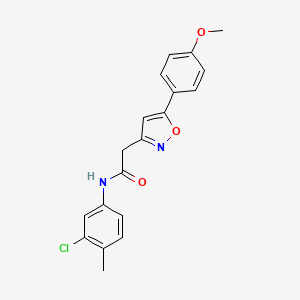

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2606494.png)

![5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol](/img/structure/B2606497.png)

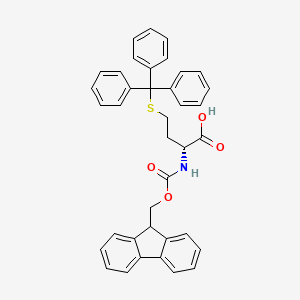

![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)